Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
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Overview
Description
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is a chemical compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- typically involves the reaction of 4-chloroaniline with hydrazine hydrate. The process begins with the diazotization of 4-chloroaniline, followed by a reduction reaction using sodium metabisulfite or ammonium sulfite as reducing agents . The reaction conditions include maintaining a temperature range of 10-35°C and a pH of 7-9 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high product purity and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .
Scientific Research Applications
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: Shares a similar structure but lacks the thio group.
Phenylhydrazine: Similar hydrazine group but without the chlorophenyl substitution.
Thioanisole: Contains a thio group but lacks the hydrazine and chlorophenyl groups .
Uniqueness
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is unique due to the combination of its hydrazine, chlorophenyl, and thio groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Biological Activity
Hydrazine, specifically the compound 4-((4-chlorophenyl)thio)phenyl, has garnered attention for its potential biological activity. This article provides a detailed overview of its synthesis, biological effects, mechanisms of action, and case studies highlighting its pharmacological relevance.
Chemical Structure and Properties
- IUPAC Name : Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
- Molecular Formula : C13H12ClN2S
- Molecular Weight : 264.76 g/mol
- CAS Number : 63765-81-1
The compound features a chlorophenyl group attached to a phenyl ring via a thioether linkage, which is significant for its biological interactions.
Synthesis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with appropriate electrophiles. The specific synthesis pathway for 4-((4-chlorophenyl)thio)phenyl hydrazine typically includes:
- Formation of Thioether : Reaction of 4-chlorobenzenethiol with an appropriate phenyl hydrazine derivative.
- Purification : The product is purified through recrystallization or chromatography methods.
Antimicrobial Properties
Research indicates that hydrazine derivatives exhibit notable antimicrobial activity. A study highlighted that similar compounds showed efficacy against various bacterial strains, suggesting that modifications in the hydrazine structure could enhance this activity .
Anticancer Activity
Hydrazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of the chlorophenyl group is believed to contribute to this activity by enhancing the compound's interaction with cellular targets .
The mechanism by which hydrazine, (4-((4-chlorophenyl)thio)phenyl)- exerts its biological effects can involve:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cell Signaling Pathways : The chlorophenyl moiety may facilitate binding to receptors or proteins involved in key signaling pathways.
Case Studies
- Antimalarial Activity : A related study on hydrazone derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. The findings suggest that structural modifications can enhance the efficacy of hydrazine derivatives in combating malaria .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis through modulation of oxidative stress pathways .
Comparative Analysis
Properties
CAS No. |
75787-58-5 |
---|---|
Molecular Formula |
C12H11ClN2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
InChI Key |
JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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